molecular formula C9H18N2O4 B557234 H-Dab(boc)-OH CAS No. 10270-94-7

H-Dab(boc)-OH

Cat. No. B557234
CAS RN: 10270-94-7
M. Wt: 218.25 g/mol
InChI Key: ICJFZQLAIOCZNG-LURJTMIESA-N
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Description

H-Dab(boc)-OH, also known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with the molecular formula C9H18N2O4 . It is used in scientific research .


Molecular Structure Analysis

The molecular weight of H-Dab(boc)-OH is 218.25 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 .

Scientific Research Applications

  • Organically Templated Borates Synthesis : H-Dab(boc)-OH, specifically 1,4-diaminobutane (DAB), has been used as a structure-directing agent in the synthesis of new organically templated borates. These borates exhibit interesting hydrogen-bonded networks and can be utilized in material science and crystallography (Pan, Wang, Zheng, & Yang, 2007).

  • Hybrid Zinc Borate Synthesis : DAB is instrumental in the hydrothermal synthesis of organic-inorganic hybrid zinc borates. These compounds are characterized by their unique crystalline structures and have potential applications in materials science (Zhao, Cheng, & Yang, 2012).

  • Peptide-Coupling Conditions : H-Dab(boc)-OH has been used in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid (Daf), which can be coupled with amino acids for peptide synthesis. This showcases its application in biochemistry and pharmaceutical research (Mazaleyrat, Wright, Wakselman, Formaggio, Crisma, & Toniolo, 2001).

  • Chemical Probes for Reactive Oxygen Species : DAB has been used as a chemical probe in the detection of reactive oxygen species generated by γ-irradiation. This application is significant in biological and medical research, particularly in understanding oxidative stress and its biological impacts (Lee, Moon, Chung, Kim, Lee, Cho, & Kim, 2009).

  • Synthesis of Diaminobutyric Acids : Nα-Boc-L-Gln-OH mediated by polymer-supported hypervalent iodine reagent has been used to synthesize Nα-Boc-L-alpha, gamma-diaminobutyric acid (Boc-Dab-OH). This process is relevant in peptide synthesis and chemical biology (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Cancer Cell Treatment : H-Dab(boc)-OH derivatives, such as Boc-l-Dab(Boc)-OH, have been studied for their specific anticancer roles in human epidermoid carcinoma cells, indicating its potential in cancer therapy (Drąg-Zalesińska et al., 2015).

Future Directions

H-Dab(boc)-OH is used in scientific research, particularly in the field of peptide synthesis . Its future directions will likely continue in this area, contributing to the development of new peptides for various applications.

properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427150
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Dab(boc)-OH

CAS RN

10270-94-7
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Yamada, H Urakawa, H Oku… - The Journal of peptide …, 2004 - Wiley Online Library
Hofmann rearrangement of N α ‐Boc‐l‐Gln‐OH mediated by a polymer‐supported hypervalent iodine reagent poly[(4‐diacetoxyiodo)styrene] (PSDIB) in water afforded N α ‐Boc‐l‐α,γ‐…
Number of citations: 20 onlinelibrary.wiley.com
S Chamoin, HJ Roth, C Borek, A Jary, H Maillot - Chimia, 2003 - chimia.ch
N-alkylated-?-amino acids and methyl esters are a special class of building blocks used for the production of combinatorial libraries. They have two reactive groups for their …
Number of citations: 3 chimia.ch
GP Maier - Amphiphilic and Bio-Inspired Adhesive Interactions at …, 2016 - escholarship.org
Water disrupts adhesion on polar surfaces by forming hydration layers that impede intimate contact between adhesive polymers and surfaces. Sessile marine organisms, including …
Number of citations: 5 escholarship.org
GP Maier - 2017 - search.proquest.com
In physiological fluids and seawater, adhesion of synthetic polymers to solid surfaces is impaired by high salt, pH, and hydration. However, mussels have evolved effective strategies for …
Number of citations: 5 search.proquest.com

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